molecular formula C22H26N2O4S B2969061 6-ethoxy-N,N-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 895639-98-2

6-ethoxy-N,N-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Cat. No. B2969061
CAS RN: 895639-98-2
M. Wt: 414.52
InChI Key: GDRNLWXMPOWRCC-UHFFFAOYSA-N
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Description

6-ethoxy-N,N-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as EDDMQ, is a synthetic compound that has gained attention in the scientific community for its potential applications in medical research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Innovative synthesis methods have been developed for compounds related to "6-ethoxy-N,N-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine," focusing on enhancing yields and simplifying procedures. For instance, Mizuno et al. (2006) discussed efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, highlighting the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, leading to high-yield outcomes (Mizuno et al., 2006).

  • Characterization of Derivatives : Patel (2009) synthesized and characterized derivatives through elemental and spectral studies, demonstrating the potential of these compounds for further application in various fields (Patel, 2009).

Biological Activity

  • Antimicrobial Activity : Several studies have focused on evaluating the antimicrobial properties of quinoline derivatives. Alavi et al. (2017) investigated the green synthesis of novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

  • Anti-proliferative Agents : Diphenylamine derivatives, which share a structural similarity with "6-ethoxy-N,N-diethyl-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine," have been evaluated as FGF-R2 autophosphorylation inhibitors, showing potential as orally active anti-proliferation agents. This highlights the compound's relevance in cancer research and treatment strategies (Shimizu et al., 2004).

Chemical Transformations and Applications

  • Chemical Modifications for New Biological Activities : Research by Tsapko (2014) on chemical modifications of quinolone-2 sulfonyl derivatives, including methods for obtaining biologically active substances, underscores the compound's versatility for generating new molecules with potential therapeutic effects (Tsapko, 2014).

  • Broad-Spectrum Antibacterial Agents : The synthesis of new quinoline derivatives as potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA further demonstrates the compound's importance in addressing global health challenges (Hashimoto et al., 2007).

properties

IUPAC Name

6-ethoxy-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-5-24(6-2)22-19-14-17(28-7-3)10-13-20(19)23-15-21(22)29(25,26)18-11-8-16(27-4)9-12-18/h8-15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRNLWXMPOWRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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